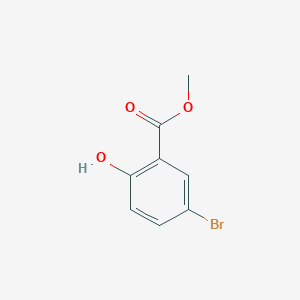

methyl 5-bromo-2-hydroxybenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Chemical Space

Methyl 5-bromo-2-hydroxybenzoate (B13816698) belongs to the vast chemical space of substituted benzoates. Benzoates are esters or salts of benzoic acid, the simplest aromatic carboxylic acid. wikipedia.org The "substituted" designation indicates that one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups.

The nature and position of these substituents profoundly influence the molecule's electronic properties, and consequently, its reactivity and physical characteristics. In methyl 5-bromo-2-hydroxybenzoate, the substituents are:

A hydroxyl (-OH) group: Located at the ortho position relative to the ester, this group is electron-donating through resonance and can participate in intramolecular hydrogen bonding with the ester's carbonyl group.

A methyl ester (-COOCH₃) group: This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution. wikipedia.org

The interplay of these groups makes this compound a distinct entity within the benzoate family. Its structure is a platform for studying the effects of multiple, electronically diverse substituents on an aromatic system. Derivatives of benzoic acid are a major group of aromatic ligands that form parts of enzymes and other biologically significant molecules. researchgate.net

Overview of its Significance in Contemporary Organic Chemistry and Biological Sciences

The primary significance of this compound in contemporary organic chemistry lies in its role as a versatile building block or intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups (ester, phenol, and aryl bromide) offers multiple sites for chemical modification, allowing for its incorporation into a wide range of molecular targets.

While direct and extensive biological applications for this compound are not widely documented, the broader class of substituted benzoic acids and their esters is of significant interest in the biological sciences. For instance, other substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and presents a target for therapies against cancer and other diseases. nih.gov An isomer, methyl 2-bromo-5-hydroxybenzoate, has been investigated as a glucokinase activator for potential use as an oral treatment for type II diabetes. biosynth.com These examples highlight the potential for substituted benzoates, including the 5-bromo-2-hydroxy isomer, to serve as scaffolds for the development of biologically active agents.

Historical Development and Evolution of Research Trajectories

Research into benzoic acid and its derivatives is a cornerstone of classical organic chemistry, dating back to early investigations of aromatic compounds. wikipedia.org The synthesis of specific substituted benzoates like this compound is often achieved through established reactions, such as the esterification of the corresponding carboxylic acid (5-bromosalicylic acid) or the direct bromination of a precursor like methyl salicylate (B1505791). echemi.com

Early research on such compounds was likely focused on their synthesis and basic characterization. The evolution of analytical techniques has allowed for a much deeper understanding of their properties. Modern research trajectories have shifted towards more specialized areas.

A significant contemporary research focus is on detailed structural elucidation through techniques like X-ray crystallography. A 2012 study, for example, provided a detailed report on the crystal and molecular structure of this compound, comparing it with its isomer methyl 4-bromo-3-hydroxybenzoate and analyzing the supramolecular structures formed through hydrogen bonding. researchgate.net This reflects a move from simple synthesis to a sophisticated analysis of solid-state chemistry and intermolecular forces.

The compound's continued availability from chemical suppliers as a building block indicates its ongoing utility in synthetic chemistry. The trajectory of research has thus evolved from foundational synthesis to its application as an intermediate in creating more complex molecules and as a model system for fundamental studies in structural and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYDBKPPGRZSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193666 | |

| Record name | Methyl 5-bromosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-76-2 | |

| Record name | 5-Bromo-2-hydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4068-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-bromosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of methyl 5-bromo-2-hydroxybenzoate (B13816698) is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group and deactivated by the electron-withdrawing methyl ester and bromine groups. The hydroxyl group is a powerful ortho-, para-director, while the bromine is also an ortho-, para-director, and the methyl ester is a meta-director. The directing effects of these substituents determine the regioselectivity of EAS reactions.

In a typical electrophilic aromatic substitution reaction, the aromatic ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com This initial step is rate-determining as it disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbocation, restoring the aromatic system. masterorganicchemistry.com

For methyl 5-bromo-2-hydroxybenzoate, the strong activating and directing effect of the hydroxyl group at position 2 primarily dictates the position of further substitution. Electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. Given that the para position (position 5) is already occupied by a bromine atom, electrophilic substitution is expected to occur at the position ortho to the hydroxyl group (position 3).

A relevant example is the bromination of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The reaction of methyl salicylate with bromine in dichloromethane (B109758) results in the formation of this compound. rsc.org This indicates that the hydroxyl group directs the incoming electrophile (bromine) to the para position.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 5-position of this compound is susceptible to nucleophilic substitution, a reaction class pivotal for creating more complex molecules. smolecule.comsmolecule.com This reactivity is frequently harnessed in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com In this reaction, the bromine atom is substituted with an organic substituent by reacting with a boronic acid derivative in the presence of a palladium catalyst. smolecule.comnih.gov For instance, this compound has been successfully coupled with 5-formylfuran-2-ylboronic acid using a palladium acetate (B1210297) catalyst, potassium carbonate as a base, and tetrabutylammonium (B224687) chloride in an aqueous methanol (B129727) solution to yield methyl 5-(5-formylfuran-2-yl)-2-hydroxybenzoate. nih.gov This transformation highlights the utility of the bromo-substituent as a handle for introducing furan (B31954) moieties, which are common in biologically active compounds. nih.gov

Another significant cross-coupling reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This reaction involves the palladium-catalyzed coupling of an aryl halide, such as this compound, with an amine. researchgate.net This method has been employed in the synthesis of acridone (B373769) derivatives, where this compound is coupled with various anilines to generate key anthranilate intermediates. researchgate.netnih.gov

The following table summarizes representative nucleophilic substitution reactions involving the bromine atom of this compound.

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | 5-formylfuran-2-ylboronic acid, Pd(OAc)₂, K₂CO₃, Bu₄NCl, H₂O/MeOH | Methyl 5-(5-formylfuran-2-yl)-2-hydroxybenzoate | 62% | nih.gov |

| Buchwald-Hartwig Amination | Anilines, Palladium catalyst | N-aryl-5-amino-2-hydroxybenzoate derivatives | Good | researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene | Methyl 4-(2-nitrophenoxy)biphenyl-3,4'-dicarboxylate intermediate | 67% | google.comgoogle.com |

Redox Chemistry of Functional Groups

The hydroxyl and ester functional groups of this compound can undergo redox reactions, providing pathways to other classes of compounds.

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group can be oxidized to form quinone-type structures or other oxidized derivatives. smolecule.com The specific product depends on the oxidizing agent and the reaction conditions. While specific examples of the direct oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar phenolic compounds is a well-established transformation in organic chemistry. smolecule.com For instance, related hydroxybenzoate derivatives can be oxidized to the corresponding quinones.

Reduction Reactions of the Ester Carbonyl

The methyl ester group can be reduced to a primary alcohol. nottingham.ac.uk A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction converts the ester into a hydroxymethyl group, yielding (5-bromo-2-hydroxyphenyl)methanol. This reduction is a fundamental transformation in organic synthesis, allowing for the conversion of esters into alcohols, which are versatile functional groups for further chemical modifications.

Hydrolysis and Transesterification of the Methyl Ester Group

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 5-bromo-2-hydroxybenzoic acid, also known as 5-bromosalicylic acid. vulcanchem.comsigmaaldrich.comtcichemicals.comnih.gov This reaction is typically carried out under acidic or basic conditions. For example, heating the compound in a mixture of methanol and aqueous sodium hydroxide (B78521) leads to the saponification of the ester. nih.gov

Transesterification, the conversion of one ester to another, is also a possible reaction. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

The synthesis of this compound itself often involves the esterification of 5-bromosalicylic acid with methanol in the presence of an acid catalyst like sulfuric acid. berkeley.edu

Chelation-Driven Reactions Involving the Hydroxyl Group

The hydroxyl group, being ortho to the ester carbonyl group, can participate in chelation. This involves the formation of a coordinate bond with a metal ion, creating a stable ring structure. This chelation can influence the reactivity of the molecule.

Crystallographic studies of this compound show that in the solid state, molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. researchgate.netnih.govresearchgate.net While this is an intermolecular interaction, the potential for intramolecular hydrogen bonding and chelation in solution and during reactions is significant.

In the context of reactions, the hydroxyl group can be deprotonated to form a phenoxide. This phenoxide, along with the adjacent ester carbonyl oxygen, can act as a bidentate ligand, coordinating to metal centers. This chelation is a key aspect of its coordination chemistry. nottingham.ac.uk For example, the sodium salt of this compound has been used in reactions, indicating the formation of a sodium phenoxide which can then participate in further reactions. sci-hub.se This chelation can direct the course of a reaction or stabilize intermediates.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

The utility of methyl 5-bromo-2-hydroxybenzoate (B13816698) as a fundamental building block stems from the selective reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of new carbon-carbon bonds, effectively enabling the linkage of the salicylate (B1505791) scaffold to other organic fragments.

A notable example is the synthesis of methyl 5-(5-formylfuran-2-yl)-2-hydroxybenzoate. In this transformation, methyl 5-bromo-2-hydroxybenzoate is coupled with 5-formylfuran-2-ylboronic acid in the presence of a palladium catalyst. beilstein-journals.org This reaction proceeds with good yield and serves as a critical step in creating more elaborate molecules that can be used, for instance, in the development of chemical probes for studying biological systems. beilstein-journals.org

The following table summarizes the key reactants and conditions for this Suzuki coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| This compound | 5-Formylfuran-2-ylboronic acid | Palladium(II) acetate (B1210297) | Potassium carbonate | Water/Methanol (B129727) | 62% |

| Data sourced from a study on the development of molecular probes for protein tyrosine phosphatase inhibitors. beilstein-journals.org |

The resulting product, an aldehyde, can be further functionalized through reactions like reductive amination or Horner-Wadsworth-Emmons reactions to build even greater molecular complexity. beilstein-journals.org This highlights the strategic importance of this compound as a starting point for the synthesis of diverse and complex organic structures.

Strategic Intermediate in Pharmaceutical and Medicinal Chemistry Research

The structural motif of salicylic (B10762653) acid and its derivatives is prevalent in a wide array of medicinally active compounds. This compound, as a functionalized salicylate, serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents and compounds of interest in medicinal chemistry research.

One of the most well-documented applications is in the synthesis of Salbutamol (also known as Albuterol), a widely used bronchodilator for the treatment of asthma. etsu.eduacs.org The synthesis involves the transformation of this compound into a key intermediate, methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. acs.org This intermediate then undergoes a series of reactions, including the introduction of a tert-butylamino group, to ultimately yield Salbutamol. etsu.edu

| Intermediate | Precursor | Application |

| Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | This compound | Synthesis of Salbutamol (Albuterol) |

| Information derived from suppliers of pharmaceutical intermediates and synthetic methodology literature. acs.orgacs.org |

Furthermore, this versatile building block is employed in the development of novel therapeutic agents. For instance, it has been used in the synthesis of potential inhibitors for protein tyrosine phosphatases (PTPs), enzymes that are significant targets in various diseases. beilstein-journals.org It also serves as a precursor for new antitubercular agents, where it is used to construct meta-amido bromophenol derivatives that have shown potent activity against Mycobacterium tuberculosis.

Development of Novel Synthetic Pathways Utilizing its Reactivity

The inherent reactivity of this compound has spurred the development of new synthetic methodologies. Chemists have leveraged its functional groups to forge novel pathways to valuable compounds. For example, a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like anhydrous aluminum chloride converts methyl 5-bromosalicylate into methyl 5-bromo-2-hydroxy-3-propionylbenzoate. nih.govresearchgate.net This reaction introduces a propionyl group onto the aromatic ring, creating a new ketone functionality that can be further manipulated in subsequent synthetic steps. nih.gov

The development of molecular probes for use in techniques like NMR-based screening has also benefited from the reactivity of this compound. By coupling it with other molecules, such as 4-amino-TEMPO, researchers have been able to create spin-labeled compounds. beilstein-journals.org These probes are instrumental in identifying and characterizing the binding sites of potential drug candidates on target proteins, such as YopH, a bacterial toxin. beilstein-journals.org

A significant synthetic transformation involves the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a derivative of the title compound, to methyl 3-amino-5-bromo-2-hydroxybenzoate. rsc.org This is typically achieved using a reducing agent like activated iron powder in methanol. rsc.org The resulting amino-substituted salicylate is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex molecules.

Participation in Multi-component and Cascade Reactions

While direct participation of this compound in multi-component and cascade (or domino) reactions is an area of ongoing exploration, its derivatives and closely related structures have shown significant promise in these highly efficient synthetic strategies. Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. core.ac.ukresearchgate.net Cascade reactions, similarly, involve a sequence of intramolecular transformations that occur under the same reaction conditions without the isolation of intermediates.

For example, a derivative, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been successfully employed in a Biginelli-like multi-component reaction with 3-amino-1,2,4-triazole and acetone. core.ac.ukresearchgate.net This reaction leads to the formation of a complex heterocyclic product, demonstrating the potential of substituted salicylaldehydes as key components in MCRs. core.ac.ukresearchgate.net

Furthermore, a manganese-catalyzed domino process has been developed for the synthesis of C-3 substituted dihydrocoumarins, which involves the reaction of 2-hydroxybenzyl alcohols with 4-hydroxy-2H-chromen-2-ones. This reaction proceeds through a series of steps including the formation of an ortho-quinone methide, Michael addition, and intramolecular transesterification, ultimately forming a 2-((2-oxochroman-3-yl)methyl)phenyl 2-hydroxybenzoate structure. The fundamental reactivity demonstrated in this domino process suggests that this compound and its derivatives are prime candidates for the development of new and efficient cascade reactions to generate molecular diversity.

Biological Activity Profiling and Molecular Mechanisms

Investigation of Antimicrobial Properties

While direct studies on the antimicrobial properties of methyl 5-bromo-2-hydroxybenzoate (B13816698) are limited, research on structurally related compounds provides insights into its potential activity. The core structure, salicylic (B10762653) acid and its derivatives, are known to possess antibacterial properties. For instance, 5-bromosalicylic acid has demonstrated antibacterial activity. The introduction of a bromine atom to the salicylic acid structure can enhance its antimicrobial efficacy.

Derivatives of 5-bromosalicylaldehyde (B98134), a closely related compound, have been synthesized and evaluated for their antimicrobial effects. Schiff bases derived from 5-bromosalicylaldehyde have shown activity against various bacterial and fungal strains. For example, a tetra-substituted imidazole (B134444) derived from 5-bromosalicylaldehyde was used to synthesize metal complexes, with the copper complex exhibiting the most significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, the azomethine group in Schiff's bases synthesized from 5-bromosalicylaldehyde is believed to contribute to their antibacterial properties nih.gov.

| Related Compound | Microorganism | Activity |

|---|---|---|

| Copper (II) complex of a tetra-substituted imidazole derived from 5-bromosalicylaldehyde | Gram-positive and Gram-negative bacteria | Most active among the tested metal complexes |

| Schiff's bases of 5-bromosalicylaldehyde | Bacteria | Antibacterial properties attributed to the azomethine group nih.gov |

Exploration of Anticancer Potential and Associated Mechanisms

The anticancer potential of methyl 5-bromo-2-hydroxybenzoate and its analogs is an emerging area of research. While direct and extensive studies on this specific compound are not widely available, preliminary investigations into similar molecules suggest a potential for antiproliferative and pro-apoptotic effects.

A study on a structurally similar compound, methyl 5-bromo-3-hydroxy-2-methylbenzoate, revealed its ability to induce apoptosis in breast cancer cells at a concentration of 50 µM. This was evidenced by an increase in the sub-G1 phase cell population in flow cytometry analysis, which is indicative of cell death nih.gov. The structural similarities suggest that this compound may exert similar effects.

Furthermore, the broader class of brominated organic compounds has been investigated for anticancer activities. For instance, certain benzimidazole (B57391) derivatives containing bromine have shown significant dose-dependent cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF-7), and liver carcinoma (HepG2) jksus.org. The presence of the bromine atom is often associated with enhanced biological activity.

| Compound | Cancer Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Breast cancer cells | Induction of apoptosis (increase in sub-G1 phase) nih.gov | 50 µM nih.gov |

| Benzimidazole derivative (se-182) | A549 (lung carcinoma) | IC50 = 15.80 µM jksus.org | - |

| Benzimidazole derivative (se-182) | HepG2 (liver carcinoma) | IC50 = 15.58 µM jksus.org | - |

Assessment of Antiviral Activity, Including HIV Integrase Inhibition

Currently, there is a lack of specific research investigating the antiviral properties of this compound, including its potential to inhibit HIV integrase. The field of antiviral research, particularly concerning HIV, has seen the development of various classes of inhibitors that target different stages of the viral life cycle. HIV integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. While numerous compounds have been screened for anti-HIV activity, there is no available data to suggest that this compound has been evaluated in this context.

Characterization of Antioxidant Properties and Role in Oxidative Stress Modulation

In a study involving PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, BFB treatment was found to mitigate cellular damage by inhibiting lipid peroxidation and reducing the generation of reactive oxygen species (ROS) nih.gov. The protective effects of BFB were attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response nih.gov. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes.

The antioxidant potential of phenolic compounds, such as this compound, is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical mdpi.comresearchgate.net. Although specific DPPH assay results for this compound are not published, its phenolic hydroxyl group suggests it may possess radical scavenging capabilities.

| Compound/Assay | Key Findings |

|---|---|

| (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate (B1203000) (BFB) | Inhibited H₂O₂-induced lipid peroxidation and ROS generation in PC12 cells nih.gov. |

| (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate (BFB) | Activated the Nrf2 signaling pathway, enhancing cellular antioxidant defenses nih.gov. |

| DPPH Radical Scavenging Assay | A common method to evaluate the free radical scavenging activity of phenolic compounds mdpi.comresearchgate.net. |

Interaction with Specific Biological Macromolecules and Targets

Research into the interaction of this compound with specific enzymes is ongoing. Notably, a structural isomer, 2-bromo-5-hydroxybenzoic acid methyl ester, has been identified as a glucokinase activator. Glucokinase is a key enzyme in glucose metabolism and is a target for the treatment of type 2 diabetes. This finding suggests that this compound may also possess the ability to modulate glucokinase activity due to its structural similarity. Small molecule glucokinase activators work by binding to an allosteric site on the enzyme, leading to a conformational change that increases its activity nih.govrsc.org.

The potential for this compound to act as a phosphodiesterase type 5 (PDE5) inhibitor has not been specifically investigated. PDE5 inhibitors are a class of drugs that are used to treat erectile dysfunction and pulmonary hypertension. They work by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation nih.gov.

| Enzyme Target | Related Compound | Observed Effect |

|---|---|---|

| Glucokinase | 2-Bromo-5-hydroxybenzoic acid methyl ester | Activator of glucokinase nih.gov |

| Phosphodiesterase Type 5 (PDE5) | - | No direct studies on this compound reported. |

While direct studies on the receptor binding and signaling pathway modulation of this compound are limited, research on a closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), provides valuable insights. MBD has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathways mdpi.com.

In a zebrafish model of inflammatory bowel disease, MBD was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are downstream targets of the NF-κB pathway. It also suppressed the expression of key components of the TLR/NF-κB signaling cascade, including MyD88, TRAF6, and IKKβ. These findings suggest that brominated phenolic compounds may have the potential to modulate inflammatory responses through the inhibition of these critical signaling pathways mdpi.com. Given the structural similarities, it is plausible that this compound could exert similar effects on inflammatory signaling cascades.

Structure-Activity Relationship (SAR) Investigations for Bioactivity Enhancement

Structure-activity relationship studies are crucial in medicinal chemistry for optimizing the biological activity of a compound. By systematically modifying the chemical structure of a molecule like this compound, researchers can identify the key functional groups responsible for its therapeutic effects and enhance its efficacy or reduce toxicity.

Impact of Halogen Substituents on Biological Efficacy

The introduction of halogen atoms, such as bromine, into a molecular structure can significantly alter its physicochemical properties, including lipophilicity, electronic character, and steric profile. These changes, in turn, can profoundly influence the compound's biological activity.

Research into the SAR of various bioactive molecules indicates that halogen substitution can either enhance or diminish efficacy, depending on the specific molecular framework and the biological target. For instance, in one study on isatin (B1672199) derivatives as inhibitors of monoamine oxidase A (MAO-A), a clear trend was observed where the bromo-substituted analog exhibited the highest activity. The order of inhibition was determined to be -Br > -Cl > -F > -H > -OH, demonstrating a distinct advantage for the bromine substituent in this particular series. This suggests that the size, electronegativity, and lipophilicity of bromine are optimal for interaction with the enzyme's active site.

Conversely, in a different study on 3-thiazolyl coumarin (B35378) derivatives, analogs containing bromo and chloro substituents were found to have no anti-inflammatory activity, highlighting that the positive impact of halogenation is not universal. Similarly, a study on salicylaldehyde-derived secondary amines found that a para-chloro-substituted derivative displayed the highest antioxidant activity in a specific assay, reinforcing the concept that halogens can positively modulate bioactivity. The incorporation of 5-bromo-2'-deoxyuridine (B1667946) into DNA, a thymidine (B127349) analogue, has been shown to cause mutations and breaks in DNA strands, indicating that bromo-substitution can also lead to cytotoxic effects.

For this compound, the bromine atom at the 5-position increases the molecule's lipophilicity, which may enhance its ability to cross cell membranes. Furthermore, it alters the electron distribution within the benzene (B151609) ring, which can affect binding affinity to target proteins.

Below is a table summarizing the impact of substituents on the activity of different core structures, based on research findings.

| Core Structure | Substituent Position | Substituent | Observed Effect on Activity | Biological Target/Assay |

| Isatin | 4-position on B-ring | -Br | Highest Activity | MAO-A Inhibition |

| Isatin | 4-position on B-ring | -Cl | High Activity | MAO-A Inhibition |

| Isatin | 4-position on B-ring | -F | Moderate Activity | MAO-A Inhibition |

| Isatin | 4-position on B-ring | -H | Lower Activity | MAO-A Inhibition |

| 3-Thiazolyl Coumarin | meta-position | -Br | No Activity | Anti-inflammatory |

| 3-Thiazolyl Coumarin | meta-position | -Cl | No Activity | Anti-inflammatory |

| Salicylaldehyde Amine | para-position | -Cl | Highest Activity | ABTS Antioxidant Assay |

Role of Hydroxyl and Ester Groups in Molecular Interactions

The phenolic hydroxyl group is a key player in forming hydrogen bonds with biological receptors, such as enzymes and proteins. In the crystal structure of this compound, O—H⋯O hydrogen bonds are observed, which link the molecules together. This capacity for hydrogen bonding is crucial for the specific recognition and binding at an active site. Salicylic acid, the parent compound, contains both a carboxylate and a hydroxyl group adjacent to each other, allowing for the formation of strong intermolecular and intramolecular hydrogen bonds. In many flavonoid compounds, the presence and position of hydroxyl groups are critical for their antioxidant and cytotoxic activities, facilitating the scavenging of free radicals and interaction with cellular targets.

The ester group significantly influences the compound's pharmacokinetic properties. Esterification of the carboxylic acid in salicylates can lead to higher anti-inflammatory activities with reduced gastrointestinal side effects when compared to the parent carboxylic acids. The methyl ester in this compound increases the molecule's lipophilicity compared to its carboxylic acid counterpart (5-bromosalicylic acid), which can improve its absorption and ability to permeate biological membranes.

Furthermore, the ester can act as a prodrug. In biological systems, esterase enzymes can hydrolyze the methyl ester to release the active carboxylic acid, 5-bromosalicylic acid. This mechanism is analogous to how methyl salicylate (B1505791) functions in plants, where it is hydrolyzed to release the active defense hormone, salicylic acid. This enzymatic conversion can control the release and availability of the active form of the drug at the target site.

The interplay between the hydroxyl and ester/carboxyl groups is also critical for direct molecular interactions. In studies of salicylate-based inhibitors of methionine aminopeptidase (B13392206) (MetAP), it was found that both the hydroxyl and the carboxyl groups are directly involved in enzyme inhibition and are essential for antibacterial activity. These groups can coordinate with metal ions present in the active site of metalloenzymes, a mechanism crucial for their inhibitory effect.

The following table details the functions of these groups.

| Functional Group | Key Role in Molecular Interaction | Consequence for Biological Activity |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Specific binding to enzyme/receptor active sites. |

| Metal Ion Coordination | Inhibition of metalloenzymes. | |

| Radical Scavenging | Antioxidant properties. | |

| Ester (-COOCH₃) | Increased Lipophilicity | Enhanced membrane permeability and absorption. |

| Prodrug Moiety | Controlled release of the active carboxylic acid via enzymatic hydrolysis. | |

| Hydrogen Bond Acceptor | Contributes to binding affinity with biological targets. |

Computational Chemistry and Theoretical Modelling of Methyl 5 Bromo 2 Hydroxybenzoate

Computational chemistry and theoretical modeling provide profound insights into the behavior of methyl 5-bromo-2-hydroxybenzoate (B13816698) at the molecular level. These methods allow for the elucidation of electronic structure, conformational dynamics, and potential biological interactions, complementing experimental data and guiding further research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-bromo-2-hydroxybenzoate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via esterification of 5-bromo-2-hydroxybenzoic acid using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (excess methyl iodide to drive esterification). Solvent choice (polar aprotic vs. protic) and catalyst selection (e.g., DMAP) can improve yields. Purification via recrystallization or column chromatography is recommended for high purity.

| Reaction Condition | Example Parameters | Yield Range |

|---|---|---|

| Solvent | Acetone, DMF | 60–85% |

| Temperature | 60–80°C | - |

| Reaction Time | 12–24 hours | - |

Q. How do the bromine and hydroxyl substituents influence the compound's reactivity in nucleophilic substitution or coupling reactions?

- Answer : The bromine atom at the 5-position acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group at the 2-position can participate in hydrogen bonding or serve as a directing group for electrophilic substitution. Steric and electronic effects from these groups may require protection/deprotection strategies (e.g., silylation of the hydroxyl group) to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~230 (for C₈H₇BrO₃) .

- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?

- Answer : Yield variations often arise from inefficient heat/mass transfer in large-scale reactions. Strategies include:

- Using flow chemistry for better temperature control .

- Optimizing solvent volume-to-surface-area ratios to prevent byproduct formation.

- Conducting kinetic studies to identify rate-limiting steps (e.g., esterification vs. hydrolysis) .

Q. What strategies enhance regioselective functionalization of this compound for drug discovery?

- Answer :

- Directed C-H activation : Use the hydroxyl group as a directing meta-substitution .

- Protecting groups : Temporarily block the hydroxyl group with TBSCl to direct bromine substitution at the 5-position .

- Cross-coupling : Employ Pd catalysts with bulky ligands (e.g., SPhos) for selective coupling at the bromine site .

Q. How does the compound's stability vary under acidic, basic, or oxidative conditions, and how can degradation be mitigated?

- Answer :

- Acidic conditions : Ester hydrolysis may occur, generating 5-bromo-2-hydroxybenzoic acid. Stabilize by storing at neutral pH .

- Basic conditions : Hydroxyl deprotonation can lead to nucleophilic attack on the ester. Use anhydrous conditions and inert atmospheres .

- Oxidative conditions : Bromine may oxidize to Br₂; add antioxidants like BHT during reactions .

Q. What computational modeling approaches predict the compound's reactivity in novel reaction pathways?

- Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .

- Kinetic simulations : Model reaction pathways using software like Gaussian or ADF .

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex bioactive molecules?

- Answer :

- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .

- Buchwald-Hartwig amination : Introduce amine functionalities for drug candidates .

- Sonogashira coupling : Incorporate alkynes for materials science applications (e.g., OLEDs) .

Methodological Notes

- Safety : Always use personal protective equipment (PPE) and ensure proper ventilation due to potential irritant properties of intermediates .

- Data Contradictions : Compare yields and spectral data across literature sources to identify outliers (e.g., solvent polarity effects) .

- Theoretical Frameworks : Link experimental design to reaction mechanisms (e.g., SNAr vs. radical pathways) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.